molecular formula C7H8N2OS4 B177045 3,3'-Carbonylbis-2-thiazolidinethione CAS No. 135646-84-3

3,3'-Carbonylbis-2-thiazolidinethione

Cat. No.: B177045
CAS No.: 135646-84-3
M. Wt: 264.4 g/mol
InChI Key: MYUJTBDPZBTTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-Carbonylbis-2-thiazolidinethione is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-Carbonylbis-2-thiazolidinethione typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The structure of the product is confirmed through independent synthesis and spectroscopic methods such as IR and NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to improve yield, purity, and scalability. Techniques such as multicomponent reactions, click chemistry, and green chemistry principles are often employed to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,3'-Carbonylbis-2-thiazolidinethione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sulfur and nitrogen atoms in the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .

Mechanism of Action

The mechanism of action of 3,3'-Carbonylbis-2-thiazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3'-Carbonylbis-2-thiazolidinethione is unique due to its specific substitution pattern and the presence of two thiazolidine rings. This structural feature enhances its reactivity and potential for diverse applications in various fields .

Properties

CAS No.

135646-84-3

Molecular Formula

C7H8N2OS4

Molecular Weight

264.4 g/mol

IUPAC Name

bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone

InChI

InChI=1S/C7H8N2OS4/c10-5(8-1-3-13-6(8)11)9-2-4-14-7(9)12/h1-4H2

InChI Key

MYUJTBDPZBTTMC-UHFFFAOYSA-N

SMILES

C1CSC(=S)N1C(=O)N2CCSC2=S

Canonical SMILES

C1CSC(=S)N1C(=O)N2CCSC2=S

Synonyms

3,3'-Carbonylbis-2-thiazolidinethione

Origin of Product

United States

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